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Compound of Interest

Compound Name:
3-Hydroxy-1-methylpyridazin-

6(1H)-one

Cat. No.: B189610 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the available spectroscopic information for the compound 3-
Hydroxy-1-methylpyridazin-6(1H)-one (CAS No. 5436-01-1). Despite a comprehensive

search of publicly accessible scientific databases and literature, detailed experimental

spectroscopic data—specifically Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) spectra—for this specific compound remains largely unavailable.

This document serves to summarize the currently accessible information and provide general

guidance on the expected spectroscopic characteristics and the methodologies that would be

employed for a full spectral analysis. The content is structured to aid researchers in

understanding the data landscape for this compound and to provide a framework for its

experimental characterization.
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IUPAC Name 3-Hydroxy-1-methylpyridazin-6(1H)-one

Synonyms
1-Methyl-3,6-pyridazinedione, N-Methylmaleic

hydrazide

CAS Number 5436-01-1

Molecular Formula C₅H₆N₂O₂

Molecular Weight 126.11 g/mol

Structure

Spectroscopic Data Summary
A thorough search did not yield specific, experimentally-derived NMR or IR spectra for 3-
Hydroxy-1-methylpyridazin-6(1H)-one. However, predicted mass spectrometry data is

available and can serve as a preliminary guide for experimental analysis.

Table 1: Predicted Mass Spectrometry Data

Adduct Predicted m/z

[M+H]⁺ 127.0502

[M+Na]⁺ 149.0322

[M-H]⁻ 125.0356

Note: This data is based on computational predictions and awaits experimental verification.
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Experimental Protocols for Spectroscopic Analysis
While specific protocols for 3-Hydroxy-1-methylpyridazin-6(1H)-one are not published,

standard methodologies for the analysis of related pyridazinone derivatives can be applied.[1]

These general procedures are outlined below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The sample would be dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or

D₂O). The spectrum would be expected to show signals corresponding to the methyl protons

and the two vinyl protons on the pyridazinone ring. Chemical shifts (δ) would be reported in

parts per million (ppm) relative to a standard (e.g., TMS).

¹³C NMR: A ¹³C NMR spectrum would provide information on the carbon framework of the

molecule. Signals for the methyl carbon, the two vinyl carbons, and the two carbonyl carbons

would be anticipated.

2. Infrared (IR) Spectroscopy

An IR spectrum, typically obtained using an FTIR spectrometer with the sample prepared as a

KBr pellet or a thin film, would be expected to show characteristic absorption bands for the

following functional groups:

O-H stretching (broad band, ~3400-3200 cm⁻¹)

C-H stretching (for methyl and vinyl groups, ~3100-2850 cm⁻¹)

C=O stretching (strong bands for the two carbonyl groups, ~1700-1650 cm⁻¹)

C=C stretching (~1600 cm⁻¹)

3. Mass Spectrometry (MS)

Mass spectral analysis, likely using Electrospray Ionization (ESI), would be employed to

determine the molecular weight and fragmentation pattern of the molecule. High-resolution

mass spectrometry (HRMS) would provide the exact mass, confirming the elemental

composition.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 5 Tech Support

https://www.benchchem.com/product/b189610?utm_src=pdf-body
https://www.mdpi.com/1420-3049/28/2/678
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189610?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for obtaining the spectroscopic data

discussed.
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Caption: General workflow for NMR spectroscopy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Data of 3-Hydroxy-1-methylpyridazin-
6(1H)-one: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b189610#spectroscopic-data-nmr-ir-ms-of-3-hydroxy-
1-methylpyridazin-6-1h-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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